methyl 2-(2-imino-4,6-dimethylbenzo[d]thiazol-3(2H)-yl)acetate hydrobromide methyl 2-(2-imino-4,6-dimethylbenzo[d]thiazol-3(2H)-yl)acetate hydrobromide
Brand Name: Vulcanchem
CAS No.: 1351620-72-8
VCID: VC2875844
InChI: InChI=1S/C12H14N2O2S.BrH/c1-7-4-8(2)11-9(5-7)17-12(13)14(11)6-10(15)16-3;/h4-5,13H,6H2,1-3H3;1H
SMILES: CC1=CC(=C2C(=C1)SC(=N)N2CC(=O)OC)C.Br
Molecular Formula: C12H15BrN2O2S
Molecular Weight: 331.23 g/mol

methyl 2-(2-imino-4,6-dimethylbenzo[d]thiazol-3(2H)-yl)acetate hydrobromide

CAS No.: 1351620-72-8

Cat. No.: VC2875844

Molecular Formula: C12H15BrN2O2S

Molecular Weight: 331.23 g/mol

* For research use only. Not for human or veterinary use.

methyl 2-(2-imino-4,6-dimethylbenzo[d]thiazol-3(2H)-yl)acetate hydrobromide - 1351620-72-8

Specification

CAS No. 1351620-72-8
Molecular Formula C12H15BrN2O2S
Molecular Weight 331.23 g/mol
IUPAC Name methyl 2-(2-imino-4,6-dimethyl-1,3-benzothiazol-3-yl)acetate;hydrobromide
Standard InChI InChI=1S/C12H14N2O2S.BrH/c1-7-4-8(2)11-9(5-7)17-12(13)14(11)6-10(15)16-3;/h4-5,13H,6H2,1-3H3;1H
Standard InChI Key HONOEDRSAKUZFH-UHFFFAOYSA-N
SMILES CC1=CC(=C2C(=C1)SC(=N)N2CC(=O)OC)C.Br
Canonical SMILES CC1=CC(=C2C(=C1)SC(=N)N2CC(=O)OC)C.Br

Introduction

Chemical Properties and Structural Characteristics

Basic Identification and Molecular Properties

Methyl 2-(2-imino-4,6-dimethylbenzo[d]thiazol-3(2H)-yl)acetate hydrobromide is identified by the CAS number 1949816-45-8 . The compound possesses a molecular formula of C₁₂H₁₅BrN₂O₂S and a molecular weight of 331.23 g/mol. This heterocyclic compound belongs to the broader class of benzo[d]thiazole derivatives, which are known for their diverse chemical and biological properties.

Structural Features

The compound's structure consists of several key components:

  • A benzo[d]thiazole core structure

  • Two methyl groups at positions 4 and 6 of the benzene ring

  • An imino group at position 2

  • A methyl acetate substituent at the 3-position nitrogen

  • A hydrobromide salt formation

The structural configuration contributes to the compound's reactivity and potential biological interactions. The presence of the imino group and the acetate moiety are particularly significant for its chemical behavior and applications in organic synthesis.

Synthesis and Preparation Methods

General Synthetic Approach

The synthesis of methyl 2-(2-imino-4,6-dimethylbenzo[d]thiazol-3(2H)-yl)acetate hydrobromide typically involves a multi-step process. The preparation generally begins with the formation of the benzo[d]thiazole core structure, followed by strategic modifications to introduce the functional groups. The synthetic route often utilizes condensation reactions between appropriately substituted precursors to establish the heterocyclic framework.

Key Synthetic Steps

The synthesis can be summarized in the following general steps:

  • Preparation of the 4,6-dimethylbenzo[d]thiazole core

  • Introduction of the imino functionality at position 2

  • Addition of the acetate moiety at the 3-position nitrogen

  • Formation of the hydrobromide salt by reaction with hydrobromic acid

Each of these steps requires specific reaction conditions and purification procedures to ensure high yield and purity of the final product. The exact synthetic protocols may vary depending on the starting materials and desired scale of production.

Purification and Characterization

After synthesis, the compound typically undergoes purification procedures such as recrystallization or chromatography to remove impurities. Characterization methods including nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and elemental analysis are commonly employed to confirm the structure and purity of the final product.

Applications and Biological Activities

Pharmaceutical and Chemical Applications

Methyl 2-(2-imino-4,6-dimethylbenzo[d]thiazol-3(2H)-yl)acetate hydrobromide serves primarily as a building block in organic synthesis, particularly in the development of new pharmaceutical agents and chemical probes. The benzo[d]thiazole scaffold is recognized for its versatility in medicinal chemistry, allowing for structural modifications to optimize biological activity and pharmacokinetic properties.

Comparison with Related Compounds

Table 1: Comparison of Methyl 2-(2-imino-4,6-dimethylbenzo[d]thiazol-3(2H)-yl)acetate Hydrobromide with Related Compounds

CompoundCAS NumberMolecular FormulaKey Structural DifferencesNotable Applications
Methyl 2-(2-imino-4,6-dimethylbenzo[d]thiazol-3(2H)-yl)acetate hydrobromide1949816-45-8C₁₂H₁₅BrN₂O₂S4,6-dimethyl substitutionBuilding block in pharmaceutical synthesis
Methyl 2-(2-imino-5,7-dimethylbenzo[d]thiazol-3(2H)-yl)acetate hydrobromide1949816-59-4C₁₂H₁₄N₂O₂S·HBr5,7-dimethyl substitutionLaboratory research applications

The subtle structural differences between these related compounds may influence their reactivity, solubility, and potential biological activities, making them suitable for different applications in research and development.

Research Status and Future Directions

Current Research Activities

Research on methyl 2-(2-imino-4,6-dimethylbenzo[d]thiazol-3(2H)-yl)acetate hydrobromide and related benzo[d]thiazole derivatives continues to expand, with emphasis on exploring their potential therapeutic applications. The versatility of the benzo[d]thiazole scaffold allows researchers to develop structurally diverse compounds with tailored properties for specific biological targets.

Structure-Activity Relationship Studies

Understanding the relationship between structural modifications and biological activity represents a significant area of ongoing research. Investigations into how variations in substituents, particularly on the benzene ring and at the imino position, affect biological activity could provide valuable insights for drug development.

Future Research Opportunities

Several promising avenues for future research include:

  • Development of structure-activity relationship models to predict biological activity

  • Exploration of alternative synthetic routes to improve efficiency and yield

  • Investigation of specific biological targets and mechanisms of action

  • Design of hybrid molecules incorporating the benzo[d]thiazole scaffold with other bioactive moieties

  • Assessment of pharmacokinetic properties and optimization for drug development

The benzo[d]thiazole framework offers considerable potential for further modification and optimization, providing opportunities for researchers to develop compounds with enhanced potency, selectivity, and pharmacokinetic properties.

Analytical Characterization

Spectroscopic Analysis

Characterization of methyl 2-(2-imino-4,6-dimethylbenzo[d]thiazol-3(2H)-yl)acetate hydrobromide typically involves various spectroscopic techniques, including:

  • Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation

  • Infrared (IR) spectroscopy to identify functional groups

  • Mass spectrometry for molecular weight determination and fragmentation pattern analysis

  • UV-Visible spectroscopy to assess absorption properties

These analytical methods provide complementary information about the compound's structure, purity, and properties, which are essential for quality control and research applications.

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